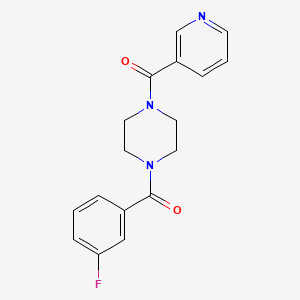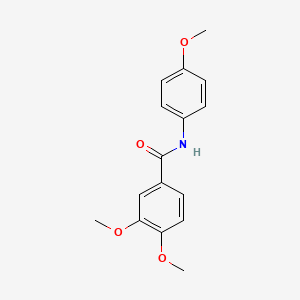![molecular formula C17H21NS B5638487 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine](/img/structure/B5638487.png)
2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine
Übersicht
Beschreibung
2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine, also known as TBE-31, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative and has a molecular weight of 327.47 g/mol.
Wirkmechanismus
The mechanism of action of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine is not fully understood. However, it has been proposed that this compound may inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. This compound may also modulate the release of neurotransmitters in the brain, which may explain its effects on dopamine release and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells. In the brain, this compound has been found to enhance the release of dopamine and to have anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine is its high purity and good yield during synthesis. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine. One of the major directions is the development of this compound as a potential anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety in vivo. Another direction is the study of this compound in the treatment of neurological disorders such as Parkinson's disease and anxiety disorders. Further studies are needed to determine the optimal dosage and administration of this compound for these applications. Finally, the study of this compound in other fields such as materials science and catalysis may also be an interesting direction for future research.
Synthesemethoden
The synthesis of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine involves the reaction of 2-bromopyridine with 4-tert-butylphenylthioethylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The product is obtained in good yield and high purity. The chemical structure of this compound is confirmed by spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine has shown promising results in various scientific research applications. One of the major applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. This compound has been found to be particularly effective against breast cancer cells.
Apart from cancer research, this compound has also been studied for its potential applications in the field of neuroscience. This compound has been found to enhance the release of dopamine in the brain, which may have implications in the treatment of Parkinson's disease. This compound has also been found to have anxiolytic effects, which may have potential applications in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
2-[2-(4-tert-butylphenyl)sulfanylethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NS/c1-17(2,3)14-7-9-16(10-8-14)19-13-11-15-6-4-5-12-18-15/h4-10,12H,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNSNINRSAOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320867 | |
| Record name | 2-[2-(4-tert-butylphenyl)sulfanylethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
351073-39-7 | |
| Record name | 2-[2-(4-tert-butylphenyl)sulfanylethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638410.png)
![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-4-(1,3-oxazol-5-yl)benzamide](/img/structure/B5638413.png)
![2-methyl-4-phenyl-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638415.png)
![1-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5638420.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5638428.png)
![(1R*,5R*)-6-[(2,5-dimethylphenyl)acetyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5638436.png)
![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{[2-(methylthio)pyridin-3-yl]carbonyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5638444.png)

![2-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]-N-(2-methylbenzyl)acetamide](/img/structure/B5638483.png)
![1,3-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5638497.png)


![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[(5-phenyl-3-isoxazolyl)methyl]acetamide hydrochloride](/img/structure/B5638516.png)